molecular formula C10H10N2O3 B13203336 6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one

6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B13203336
M. Wt: 206.20 g/mol
InChI Key: ZMXCZTXXIBWILF-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one is a high-purity chemical compound designed for research applications only. This molecule is a functionalized dihydrophthalazinone, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Phthalazinone derivatives are frequently investigated as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), a key target in oncology research for its role in DNA repair and potential application in cancer therapies . The specific substitution pattern on the phthalazinone core, including the 6-hydroxy and 7-methoxy groups, is designed to modulate the compound's electronic properties, binding affinity, and solubility, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic precursor for the development of more complex molecules, such as boronic acid derivatives, which are useful in cross-coupling reactions for constructing chemical libraries . Its mechanism of action, when explored in biological systems, is anticipated to involve targeted interaction with enzyme active sites, potentially leading to the disruption of critical cellular pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6-hydroxy-7-methoxy-2-methylphthalazin-1-one

InChI

InChI=1S/C10H10N2O3/c1-12-10(14)7-4-9(15-2)8(13)3-6(7)5-11-12/h3-5,13H,1-2H3

InChI Key

ZMXCZTXXIBWILF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2C=N1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phthalazinone Core

6,7-Dimethoxy-1,2-dihydrophthalazin-1-one
  • Molecular Formula : C₁₃H₁₂N₂O₃ (CAS 853319-62-7) .
  • Key Differences :
    • Replaces the hydroxyl group at position 6 with a second methoxy group.
    • The dual methoxy substituents enhance electron-donating effects but eliminate hydrogen-bonding capacity compared to the target compound.
    • Likely exhibits higher lipophilicity due to the absence of a polar hydroxyl group.
4-Chloro-1,2-dihydrophthalazin-1-one
  • Molecular Formula : C₈H₅ClN₂O (CAS 2257-69-4) .
  • Key Differences: Chlorine at position 4 introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. Higher melting point (273–275°C) compared to typical phthalazinones, suggesting stronger crystal lattice interactions from the chloro substituent.

Heterocyclic Core Modifications

Furopyridazinones (e.g., 6-Methylfuro[2,3-d]pyridazin-7(6H)-ones)
  • Example : Synthesized via alkynyl-chloro precursors in dioxane/KOH conditions .
  • Key Differences: Fused furan ring increases aromaticity and alters electronic distribution. The oxygen in the furan ring may enhance metabolic stability compared to the phthalazinone’s ketone group.
Isoquinoline Derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)
  • Example: Features a six-membered isoquinoline core instead of phthalazinone .
  • Key Differences: Rigid isoquinoline framework may restrict conformational flexibility, affecting binding to biological targets. Carboxylate esters introduce hydrolyzable groups, differing from the stable hydroxy/methoxy substituents in the target compound.

Functional Group Additions

4-(Aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one
  • Reference : CymitQuimica 10-F657781 .
  • Key Differences: Aminomethyl group introduces a basic nitrogen, enhancing water solubility via protonation. Potential for covalent interactions (e.g., Schiff base formation) absent in the target compound.

Pharmacologically Relevant Analogs

Benzodiazepine Derivatives (e.g., 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
  • CAS 2886-65-9 .
  • Key Differences: Chloro and fluorophenyl groups are common in CNS-active drugs, unlike the target compound’s substituents. The seven-membered benzodiazepine core offers distinct conformational dynamics compared to the six-membered phthalazinone.

Solubility and Reactivity

  • Target Compound : Hydroxy and methoxy groups confer moderate polarity, balancing solubility in polar aprotic solvents and organic media.
  • Dimethoxy Analog : Increased lipophilicity may limit aqueous solubility .
  • Chloro Analog : Lower polarity but higher reactivity in substitution reactions .

Commercial Availability and Purity

  • Discontinued Analogs: 4-(Aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one is listed as discontinued, highlighting sourcing challenges .
  • High-Purity Standards : Benzodiazepine derivatives (e.g., CAS 2886-65-9) are available as reference standards at >95% purity .

Biological Activity

Overview

6-Hydroxy-7-methoxy-2-methyl-1,2-dihydrophthalazin-1-one is a compound belonging to the phthalazinone family, characterized by its unique dihydrophthalazine core with hydroxyl and methoxy substituents. Its molecular formula is C10_{10}H10_{10}N2_2O3_3, and it has a molecular weight of approximately 206.20 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor relevant to inflammation and cancer pathways.

PropertyDetails
Molecular FormulaC10_{10}H10_{10}N2_{2}O3_{3}
Molecular Weight206.20 g/mol
IUPAC Name6-hydroxy-7-methoxy-2-methylphthalazin-1-one
InChI KeyZMXCZTXXIBWILF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. Research indicates that this compound may interact with lipoxygenase, an enzyme critical in mediating inflammatory responses. By binding to the active sites of these enzymes, the compound effectively blocks their activity, suggesting potential therapeutic applications in treating inflammatory diseases and certain cancers.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant enzyme inhibition properties:

  • Lipoxygenase Inhibition : The compound has shown promise in inhibiting lipoxygenase activity, which is crucial in the biosynthesis of leukotrienes involved in inflammation.
  • Potential Anticancer Properties : Preliminary research suggests that it may also inhibit other enzymes related to cancer cell proliferation, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
7-Hydroxy-6-methoxy-2-methyl-1,2-dihydrophthalazin-1-oneHydroxyl group at position 7Different substitution pattern affecting activity
6-Methoxy-2-methyl-1,2-dihydrophthalazin-1-oneLacks hydroxyl groupPotentially different biological activities
4-Hydroxy-2-quinoloneContains a quinolone coreKnown for antibacterial properties

The presence of both hydroxyl and methoxy groups on the phthalazine core enhances the reactivity and biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Research has been conducted to explore the therapeutic potential of this compound in various contexts:

  • Anti-inflammatory Activity : A study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in animal models of arthritis.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations into its binding affinity and specificity for lipoxygenase revealed that structural modifications could enhance its inhibitory potency, suggesting avenues for drug design .

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